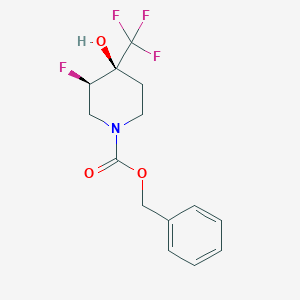
Benzyl (3R,4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated piperidine compounds often involves multi-step reaction sequences that carefully introduce fluorine atoms or fluorinated groups into the piperidine ring. For instance, the synthesis of fluorinated butyrophenones, which share structural similarities with the target compound, has been achieved through Mannich reactions, Grignard reactions, and subsequent functional group transformations (Nakatsuka, Kawahara, & Yoshitake, 1981). These methodologies highlight the complexity and precision required in synthesizing fluorinated piperidine derivatives.
Molecular Structure Analysis
The molecular structure of fluorinated piperidines, including our target compound, is characterized by the presence of fluorine and trifluoromethyl groups which can significantly affect the molecule's electronic distribution and stereochemistry. X-ray diffraction studies of similar fluorinated piperidines reveal that these substituents influence the ring conformation and the spatial arrangement of functional groups, contributing to the molecule's overall reactivity and interaction capabilities (Peeters, Blaton, & Ranter, 1994).
Chemical Reactions and Properties
Fluorinated piperidines engage in a variety of chemical reactions, reflecting their versatile reactivity profiles. For instance, the presence of fluorine atoms can enhance electrophilicity, facilitating nucleophilic substitution reactions. The synthesis of glycosylated derivatives from fluorinated thiorhamnopyranosides demonstrates the reactivity of such compounds in forming complex molecules (Crich & Vinogradova, 2007).
Applications De Recherche Scientifique
Antidementia Agent Development
One significant application of piperidine derivatives, closely related to Benzyl (3R,4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, is in the development of antidementia agents. Studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown potent anti-acetylcholinesterase activity, which plays a crucial role in treating dementia-related diseases like Alzheimer's. The modification of these piperidine derivatives to include specific moieties led to a marked increase in their activity, with some derivatives showing significantly higher affinity for acetylcholinesterase compared to butyrylcholinesterase. This specificity and high potency make these compounds promising candidates for further development as antidementia agents (Sugimoto et al., 1990).
Carcinogenic Activity Studies
Piperidine derivatives have also been studied for their carcinogenic activities. The substitution of certain groups in the piperidine structure can result in compounds with significantly altered carcinogenic potential. For instance, the introduction of a fluoro group in certain positions of the derivative led to increased carcinogenic activity, while the introduction of a trifluoromethyl group resulted in inactive compounds. This variation in activity based on structural changes is vital for understanding the carcinogenic mechanisms and for the design of safer chemicals (Miller et al., 1949).
Orexin Receptor Antagonism
This compound derivatives have been explored as orexin 1 and 2 receptor antagonists. These receptors are associated with various physiological processes, including sleep regulation, making these derivatives potentially valuable in treating sleep disorders like insomnia. The study of their disposition and metabolism in humans highlights their pharmacokinetic profile, which is crucial for their development as therapeutic agents (Renzulli et al., 2011).
Development of Cocaine-abuse Therapeutic Agents
Certain piperidine derivatives related to this compound have shown potential as extended-action cocaine-abuse therapeutic agents. The exploration of these compounds, their binding to the dopamine transporter, and their impact on dopamine uptake can provide valuable insights for developing novel therapeutic strategies for cocaine abuse (Lewis et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl (3R,4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F4NO3/c15-11-8-19(7-6-13(11,21)14(16,17)18)12(20)22-9-10-4-2-1-3-5-10/h1-5,11,21H,6-9H2/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNQSSRECRSPPM-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@]1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

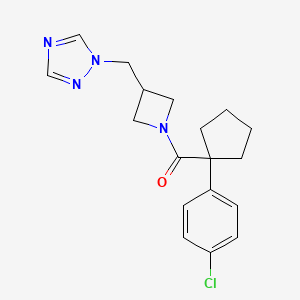
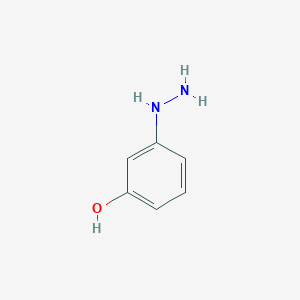
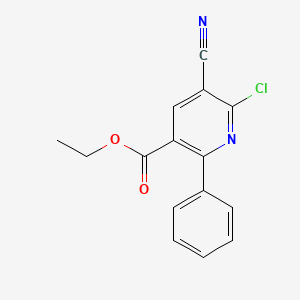
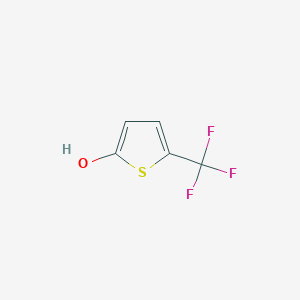
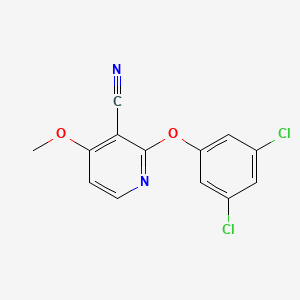
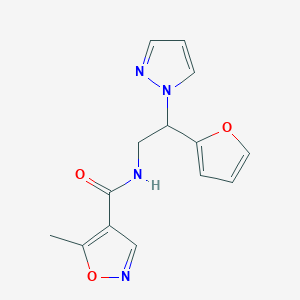
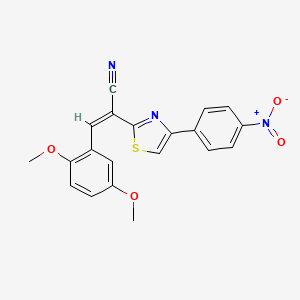
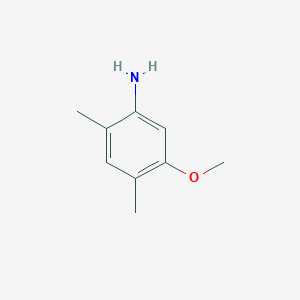
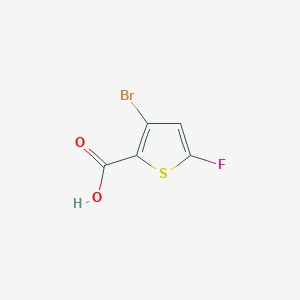
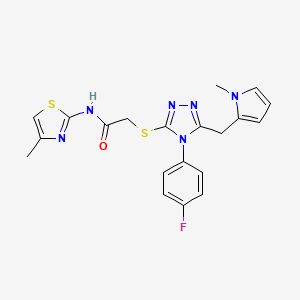
![5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2480672.png)
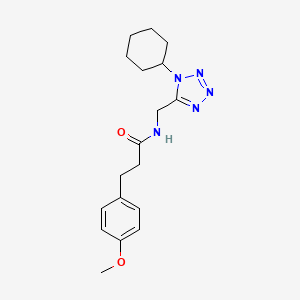
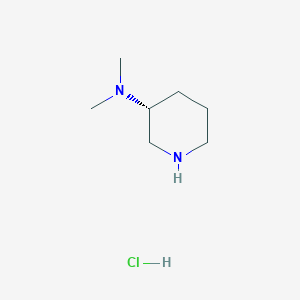
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480677.png)